4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h2-7,10H,8-9,11H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMIDXXBFDFHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the thiophene and p-tolyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The thiophene and p-tolyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core-Specific Analogs
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Core Structure : Shares the same imidazo[2,1-c][1,2,4]triazine backbone as the target compound .
- Substituent Differences: Aryl Group: The 4-fluorophenyl substituent (electron-withdrawing) vs. the para-tolyl group (electron-donating methyl). This difference likely influences lipophilicity (logP) and π-π stacking interactions in target binding .
Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives (e.g., IIIa–IIIh, IVa–IVi)
- Core Structure : Features a distinct imidazo[5,1-d][1,2,3,5]tetrazine ring, differing in nitrogen atom placement and ring saturation .
- Functional Groups : Carboxylate esters (IIIa–IIIh) and carboxamides (IVa–IVi) at position 6. The absence of a tetrahydro moiety reduces conformational flexibility compared to the target compound’s saturated triazine ring .
Comparison with Heterocyclic Analogs of Divergent Cores
Benzothiazole-Thiazolidinone Hybrids (e.g., 4g, 4h, 4i)
- Core Structure: Combines benzothiazole with a thiazolidinone ring, lacking the triazine system .
- Substituents: Chlorophenyl and fluorophenyl groups at position 2 of the thiazolidinone. The carboxamide linkage at position 3 mirrors the target compound’s side chain but with altered steric and electronic profiles .
- Synthetic Yields : Ranged from 37% to 70%, highlighting challenges in optimizing reactions for bulky substituents .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., 1l)
- Core Structure : Imidazo[1,2-a]pyridine with ester and nitrile substituents .
- Physical Properties : Higher molecular weight (e.g., 1l: 551.5 g/mol) and melting point (243–245°C) compared to the target compound, likely due to extended conjugation and nitro group presence .
Data Tables
Table 2. Substituent Effects on Key Properties
Biological Activity
The compound 4-oxo-N-(thiophen-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946279-47-6) is a complex organic molecule belonging to the imidazo[2,1-c][1,2,4]triazine family. Its structural features suggest potential biological activities that warrant exploration in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.4 g/mol. The structure includes an imidazo-triazine core fused with a tetrahydro ring system and features both a p-tolyl group and a carboxamide functional group. These structural components are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific compound has shown promise in several studies:
Anti-inflammatory Activity
The NLRP3 inflammasome has been identified as a therapeutic target in inflammatory diseases. Compounds similar to the one discussed have been optimized to inhibit NLRP3 with promising results. For example, derivatives have demonstrated IC50 values in the low micromolar range (e.g., 2.4 μM), indicating effective inhibition of inflammation pathways .
Case Study 1: In vitro Anticancer Activity
A study evaluated the anticancer properties of related imidazo[2,1-c][1,2,4]triazine derivatives against human cancer cell lines using MTT assays. Results indicated that compounds with similar structural features exhibited significant cytotoxicity and induced apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, a derivative of the compound was tested for its ability to inhibit IL-1β secretion from macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated that treatment with the compound significantly reduced IL-1β levels compared to controls.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of precursor heterocycles followed by carboxamide coupling. Key steps include:
- Step 1: Formation of the imidazo-triazine core via cyclization under reflux (e.g., in ethanol or THF) .
- Step 2: Introduction of the p-tolyl group via nucleophilic substitution or Suzuki coupling .
- Step 3: Thiophen-2-ylmethyl carboxamide coupling using EDCI/HOBt in anhydrous DMF at 60°C . Optimization Tips:
- Vary solvents (DMF vs. THF) to improve yield.
- Use Pd catalysts (e.g., Pd(PPh₃)₄) for aryl coupling efficiency .
- Monitor reaction progress via TLC and purify intermediates via flash chromatography .
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | THF, 80°C, 12h | 45–60% |
| 2 | Aryl Coupling | Pd catalyst, 100°C | 50–70% |
| 3 | Amide Coupling | EDCI/HOBt, DMF | 65–80% |
Q. How should researchers characterize the compound’s structure and purity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
Q. What solvents and conditions are suitable for solubility testing?
Methodological Answer: Test solubility in graded solvents:
- Polar aprotic: DMSO, DMF (high solubility for biological assays).
- Aqueous buffers: PBS (pH 7.4) with 0.1% Tween-80 for in vitro studies .
- Q. Low solubility? Use sonication or co-solvents (e.g., 10% ethanol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer: Focus on modifying key substituents:
- p-Tolyl Group: Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Thiophene Methyl: Test bioisosteres (e.g., furan-methyl) to reduce CYP450 interactions .
- Imidazo-Triazine Core: Introduce fluorine atoms to improve membrane permeability . Biological Testing:
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Address variability via:
- Assay Standardization: Use identical cell lines (e.g., HEK293) and positive controls.
- Metabolic Stability Testing: Compare hepatic microsome half-lives (human vs. rodent) to explain species-specific discrepancies .
- Off-Target Profiling: Employ proteome-wide affinity chromatography to identify non-specific binding .
Q. How can computational modeling predict metabolic liabilities?
Methodological Answer: Use in silico tools:
- CYP450 Metabolism: SwissADME or Schrödinger’s QikProp to identify vulnerable sites (e.g., thiophene oxidation) .
- Metabolite Prediction: GLORYx or MetaSite to simulate Phase I/II metabolites .
- Mitigation: Introduce deuterium at labile C-H bonds to block oxidative degradation .
Data Contradiction Analysis
Q. How to interpret conflicting data on enzymatic inhibition potency?
Methodological Answer: Possible factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
